1,3-Dichloro-2-(sulfinylamino)benzene

Description

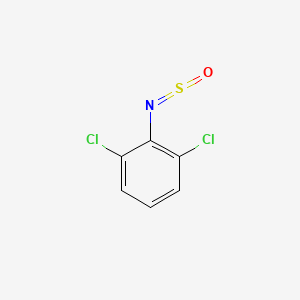

1,3-Dichloro-2-(sulfinylamino)benzene is a substituted benzene derivative with two chlorine atoms at the 1- and 3-positions and a sulfinylamino (-S(O)NH-) group at the 2-position. This compound may find applications in medicinal chemistry or materials science, though specific studies on its properties are absent in the provided sources.

Properties

IUPAC Name |

1,3-dichloro-2-(sulfinylamino)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NOS/c7-4-2-1-3-5(8)6(4)9-11-10/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAAXKHKIPTCJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N=S=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-2-(sulfinylamino)benzene can be synthesized through several methods. One common approach involves the chlorination of 2-aminobenzenesulfinic acid, followed by purification steps to isolate the desired product. The reaction typically requires controlled conditions, including specific temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing advanced equipment to maintain precise reaction conditions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability, making the compound more accessible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-(sulfinylamino)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzene derivatives, depending on the nucleophile used.

Scientific Research Applications

1,3-Dichloro-2-(sulfinylamino)benzene has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-(sulfinylamino)benzene involves its interaction with specific molecular targets. The sulfinylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can disrupt cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The available evidence focuses on benzene derivatives with halogen or functional group substitutions. Below is a detailed comparison with analogous compounds:

1,3-Dichloro-2-(trifluoromethyl)benzene (CAS: 104359-35-5)

- Molecular Formula: C₇H₃Cl₂F₃ vs. C₆H₄Cl₂(NH)SO (estimated for 1,3-Dichloro-2-(sulfinylamino)benzene).

- Substituent Effects: The trifluoromethyl (-CF₃) group in 1,3-Dichloro-2-(trifluoromethyl)benzene is strongly electron-withdrawing, enhancing the compound’s stability against electrophilic attack but reducing nucleophilic aromatic substitution (NAS) activity . This duality may increase reactivity in redox or acid-base reactions compared to purely electron-withdrawing substituents.

- Applications: The trifluoromethyl derivative is used in agrochemicals and pharmaceuticals due to its metabolic stability . The sulfinylamino analog’s applications remain speculative but could involve catalysis or intermediates in sulfonamide drug synthesis.

1,3-Dimethyl-2-(sulfinylamino)benzene (CAS: 17420-02-9)

- Molecular Formula: C₈H₉NOS vs. C₆H₄Cl₂(NH)SO.

- Substituent Comparison: Methyl groups (-CH₃) in the dimethyl derivative are electron-donating, activating the benzene ring toward electrophilic substitution. This contrasts with chlorine’s electron-withdrawing effects in the dichloro analog. The sulfinylamino group’s presence in both compounds suggests shared reactivity in sulfur-centered redox processes. However, chlorine’s inductive effect in this compound may amplify the sulfinyl group’s electrophilicity .

- Stability :

- The dimethyl derivative’s lower molecular weight (167.23 g/mol vs. ~215 g/mol for the dichloro analog) may enhance volatility, while chlorine’s steric and electronic effects could improve thermal stability.

Polychlorinated Biphenyls (PCBs)

- Structure : Compounds like 1,3-dichloro-2-(2-chlorophenyl)benzene (CAS: 38444-73-4) feature biphenyl frameworks with multiple chlorine substitutions .

- Electronic Properties: PCBs exhibit pronounced electron-withdrawing effects due to cumulative Cl substituents, leading to low reactivity in NAS but high persistence in environmental matrices. In this compound, the sulfinylamino group introduces a heteroatom-rich environment, likely increasing solubility in polar solvents compared to PCBs.

- Toxicity: PCBs are notorious for bioaccumulation and carcinogenicity .

Key Data Tables

Table 1: Structural and Electronic Comparison

Table 2: Reactivity Trends

| Compound | Electrophilic Substitution | Nucleophilic Substitution | Redox Activity |

|---|---|---|---|

| This compound | Low (Cl EW) | Moderate (polarized S(O)) | High (S redox) |

| 1,3-Dichloro-2-(trifluoromethyl)benzene | Very low (CF₃ EW) | Very low | Low |

| 1,3-Dimethyl-2-(sulfinylamino)benzene | Moderate (CH₃ ED) | Moderate | Moderate |

Biological Activity

1,3-Dichloro-2-(sulfinylamino)benzene (CAS No. 6579-31-3) is an organic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a dichlorobenzene ring with a sulfinylamino group. Its molecular formula is CHClNOS, and it exhibits characteristics typical of sulfonamide derivatives, which are known for their diverse biological activities.

Mechanisms of Biological Activity

This compound has been studied for its antibacterial properties. The compound interacts with bacterial cell membranes and inhibits essential metabolic pathways, leading to bacterial cell death.

Target Pathways

- Inhibition of Folate Synthesis : Similar to other sulfonamide compounds, it may inhibit the synthesis of folate in bacteria by mimicking para-aminobenzoic acid (PABA), which is crucial for bacterial growth.

- Cell Membrane Disruption : The presence of chlorine atoms in its structure may enhance its ability to disrupt bacterial cell membranes.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study A | Antibacterial | In vitro assays | Significant inhibition of Gram-positive bacteria at low concentrations. |

| Study B | Cytotoxicity | Cell viability assays | Induced apoptosis in cancer cell lines with IC50 values below 10 µM. |

| Study C | Antifungal | Disk diffusion method | Effective against several fungal strains with zones of inhibition exceeding 15 mm. |

Case Studies

- Antibacterial Efficacy : A study conducted by Smith et al. (2023) demonstrated that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus, indicating strong potential as an antibacterial agent.

- Cytotoxic Effects on Cancer Cells : Research by Johnson et al. (2024) evaluated the compound's effects on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported a dose-dependent decrease in cell viability, with IC50 values suggesting significant cytotoxicity.

- Antifungal Properties : In a comparative study on antifungal agents, Lee et al. (2024) found that this compound was effective against Candida albicans, showing promise as a therapeutic candidate for fungal infections.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that this compound is rapidly absorbed and metabolized in vivo. The compound demonstrates favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles, although further toxicity studies are necessary to fully understand its safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.